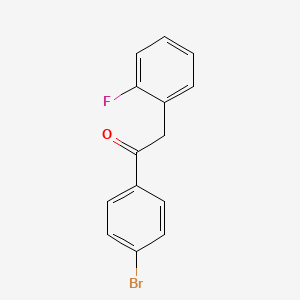

4'-Bromo-2-(2-fluorophenyl)acetophenone

Description

Contextual Significance of Halogenated Acetophenones in Organic Chemistry

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the acetophenone (B1666503) framework dramatically influences the compound's chemical properties and reactivity. Halogenation can alter electronic effects, steric hindrance, and the potential for the molecule to engage in hydrogen bonding. rsc.org These modifications are strategically employed by chemists to fine-tune the molecule's behavior.

Halogenated acetophenones are highly valued as intermediates in the synthesis of more complex molecules. The halogen atom, particularly bromine, serves as an excellent leaving group or a handle for cross-coupling reactions, enabling the construction of intricate molecular architectures. For instance, compounds like 2-Bromo-4'-fluoroacetophenone and 3′-Bromo-4′-fluoroacetophenone are used as precursors for synthesizing chalcones, which are investigated in drug discovery and for creating liquid crystals. Other isomers are used to build heterocyclic structures like thiazoles and pyrazines, which are explored for applications ranging from medicinal chemistry to phosphorescent materials. wikipedia.org

Overview of Research Domains Pertaining to Aromatic Ketones

Aromatic ketones, the broader class to which acetophenones belong, are pivotal in numerous areas of scientific research and industry. researchgate.netorgsyn.org Their applications are extensive, serving as crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. tcichemicals.com

Key Research Domains Include:

Medicinal Chemistry: Many pharmaceutical agents contain an aromatic ketone scaffold. They are used as starting materials for a wide range of drugs, including anti-inflammatory agents and enzyme inhibitors. researchgate.netnih.gov For example, 2-Bromo-4'-fluoroacetophenone is an intermediate in the synthesis of aromatase inhibitors, which are relevant in cancer therapy. nih.govchemicalbook.com

Materials Science: The rigid structure of aromatic ketones makes them suitable for creating advanced polymers. Polyetheretherketone (PEEK), a high-performance thermoplastic, is one such example. uni.lu Their unique electronic and optical properties are also harnessed in the development of dyes and nanomaterials. uni.lu

Agrochemicals: These compounds are building blocks for various herbicides and insecticides, contributing to modern agricultural practices. tcichemicals.com

Perfumery and Flavors: Many naturally occurring and synthetic aromatic ketones are prized for their pleasant fragrances and are used in perfumes and as flavouring agents.

Rationale for Focused Investigation of 4'-Bromo-2-(2-fluorophenyl)acetophenone

While specific research literature on this compound is not extensively documented in public databases, a strong rationale for its scientific investigation can be constructed based on its unique molecular structure. The compound belongs to the α-aryl acetophenone (also known as desyl ketone) subclass, which is recognized for its role as a precursor to various bioactive molecules and heterocyclic systems. rsc.org

The structure of this compound is a diaryl system, featuring two distinct, functionalized aromatic rings connected by a ketone-containing ethylene (B1197577) bridge. This arrangement is of significant interest for several reasons:

Synthetic Versatility: The presence of two different halogen atoms at specific positions offers multiple, distinct sites for further chemical modification. The bromine atom on the 4'-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the attachment of a wide variety of other molecular fragments. The fluorine atom on the second phenyl ring modifies the electronic properties of that ring and can influence intermolecular interactions.

Pharmacological Potential: Diaryl-substituted molecules are a common motif in modern drug discovery. nih.gov The specific arrangement in this compound could be explored for its potential to interact with biological targets such as enzymes or cellular receptors. The combination of a bromophenyl group and a fluorophenyl group provides a template that could be systematically modified to optimize potency and selectivity for a given biological target.

Advanced Precursor: As an α-aryl acetophenone, it serves as a sophisticated building block for synthesizing complex heterocyclic compounds, which are a cornerstone of many therapeutic agents. rsc.org

Given these structural features, this compound represents a compelling, albeit underexplored, target for synthetic and medicinal chemistry research.

Data Tables

As detailed experimental data for this compound is not available, the following table provides properties for a closely related and well-documented isomer, 2-Bromo-4'-fluoroacetophenone , to serve as a representative example of this compound class.

Table 1: Physicochemical Properties of 2-Bromo-4'-fluoroacetophenone Data for a representative related compound.

| Property | Value | Source(s) |

| CAS Number | 403-29-2 | |

| Molecular Formula | C₈H₆BrFO | |

| Molecular Weight | 217.04 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 47-49 °C | chemicalbook.com |

| Boiling Point | 150 °C (at 12 mmHg) | |

| Solubility | Soluble in methanol (B129727) | chemicalbook.com |

To illustrate the diversity of halogenated acetophenone building blocks, the following table lists several different isomers and their corresponding identifiers.

Table 2: Examples of Dihalogenated Acetophenone Isomers

| Compound Name | CAS Number | Molecular Formula |

| 2-Bromo-4'-fluoroacetophenone | 403-29-2 | C₈H₆BrFO |

| 4-Bromo-2-fluoroacetophenone | 625446-22-2 | C₈H₆BrFO |

| 2-Bromo-2'-fluoroacetophenone | 655-15-2 | C₈H₆BrFO |

| 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | C₈H₆BrFO |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIICZPWRDMJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642341 | |

| Record name | 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-65-1 | |

| Record name | 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 2 Fluorophenyl Acetophenone and Analogous Derivatives

Established Reaction Pathways for Acetophenone (B1666503) Derivatives

The synthesis of 4'-Bromo-2-(2-fluorophenyl)acetophenone involves a multi-step process that typically begins with the modification of a simpler acetophenone core. The established pathways involve key transformations such as electrophilic aromatic substitution for bromination and alpha-halogenation, followed by the introduction of the fluorophenyl moiety.

Electrophilic Aromatic Substitution Strategies for Bromination

The introduction of a bromine atom at the 4-position of the acetophenone phenyl ring is a classic example of electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing substituent. reddit.com However, to achieve para-bromination, specific reagents and conditions are necessary.

One common method involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). orgsyn.org The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the aromatic ring. While the acetyl group directs towards the meta position, careful control of reaction conditions can favor the formation of the para-isomer. reddit.comorgsyn.org

An alternative approach utilizes N-Bromosuccinimide (NBS) as the brominating agent. shodhsagar.com NBS is often preferred due to its ease of handling and selectivity. shodhsagar.com The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like acetonitrile. shodhsagar.com

A patent describes a method using a bromate (B103136) or diiodo pentoxide as an oxidant and a bromide or bisulfite as a reducing agent. google.com This redox reaction generates bromine atoms for electrophilic substitution on the acetophenone derivative's aromatic ring with good regioselectivity, favoring ring bromination over alpha-position bromination. google.com

Table 1: Comparison of Bromination Reagents for Acetophenone

| Reagent | Catalyst/Conditions | Position of Bromination | Notes |

| Bromine (Br₂) | Anhydrous AlCl₃ | Primarily meta, para can be obtained with control | Classic electrophilic aromatic substitution. orgsyn.org |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Aromatic ring | Offers good selectivity and is easier to handle than liquid bromine. shodhsagar.com |

| Bromate/Bromide | Redox conditions | Aromatic ring | Provides good regioselectivity for ring bromination. google.com |

Alpha-Halogenation Techniques in Acetophenone Synthesis

Alpha-halogenation involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). This reaction is a common and crucial step in the synthesis of many acetophenone derivatives. libretexts.orgopenstax.org

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orgopenstax.org The ketone is first protonated, followed by deprotonation at the α-carbon to form the enol. The enol then acts as a nucleophile, attacking a halogen molecule (e.g., Br₂). libretexts.orgopenstax.org A key characteristic of acid-catalyzed α-halogenation is that it typically results in the substitution of only one α-hydrogen. pressbooks.pubwikipedia.org The introduction of a halogen atom deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pressbooks.pub

In contrast, under basic conditions, the reaction proceeds via an enolate intermediate. wikipedia.org A base removes an α-proton to form the enolate, which then reacts with the halogen. Base-promoted halogenation tends to result in polyhalogenation because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation. pressbooks.pubwikipedia.org

Common reagents for α-bromination include liquid bromine (Br₂) in acetic acid or with a catalyst like aluminum chloride. libretexts.orgopenstax.orgorgsyn.org N-Bromosuccinimide (NBS) is also a widely used reagent for α-bromination, often initiated by light or a radical initiator. shodhsagar.com

Strategies for Introducing Fluorophenyl Moieties at the Alpha-Position

Introducing a 2-fluorophenyl group at the alpha-position of an acetophenone derivative, such as 4'-bromoacetophenone (B126571), can be achieved through several synthetic strategies. A common approach involves the reaction of an α-haloacetophenone (e.g., 2-bromo-4'-bromoacetophenone) with a suitable organometallic reagent containing the 2-fluorophenyl group.

One such method is the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound (e.g., 2-fluorophenylboronic acid) with the α-haloacetophenone. Another approach is the Negishi coupling, which employs an organozinc reagent.

Alternatively, a direct arylation approach can be envisioned. This would involve the C-H activation of the α-position of 4'-bromoacetophenone and subsequent coupling with a 2-fluorophenyl halide.

A patent discloses a method for preparing α-fluoroacetophenones by first reacting acetophenone with a halogenating agent to form an α-haloacetophenone, which is then reacted with a fluoride (B91410) source. google.com For instance, α-bromoacetophenone can be reacted with potassium fluoride (KF) using a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-400) or with tetrabutylammonium (B224687) fluoride (TBAF). google.com

Advanced Catalytic Approaches in Synthetic Protocols

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. In the synthesis of halogenated acetophenones, several catalytic approaches have been developed.

Visible-light-driven photoredox catalysis has emerged as a powerful tool for various organic transformations, including halogenation. researchgate.net This method often utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the generation of reactive radical intermediates for halogenation. researchgate.net

Transition metal catalysis is another cornerstone of modern synthesis. researchgate.net Palladium, nickel, and copper complexes are frequently used to catalyze cross-coupling reactions, which are essential for forming carbon-carbon bonds, such as the one between the acetophenone α-carbon and the 2-fluorophenyl ring. google.com For instance, a palladium-catalyzed Suzuki coupling can be employed to introduce the 2-fluorophenyl group.

Furthermore, the use of supported catalysts, such as iron-ruthenium nanoparticles on a solid support (Fe₂₅Ru₇₅@SILP), has been explored for the hydrodeoxygenation of acetophenone derivatives, demonstrating the potential for heterogeneous catalysis in related transformations. rsc.orgd-nb.info

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For the bromination of the aromatic ring, a patent suggests controlling the temperature between 10-50 °C and the reaction time between 2-20 hours. google.com The choice of solvent can also significantly impact the reaction outcome. For instance, in the bromination of acetophenone derivatives, using methanol (B129727) as a solvent can influence whether bromination occurs on the aromatic ring or the acetyl side-chain, depending on the electron density of the aromatic ring. zenodo.org

In α-halogenation reactions, the choice between acidic and basic conditions dramatically affects the product distribution, with acidic conditions favoring monohalogenation. libretexts.orgopenstax.orgwikipedia.org The reaction temperature and the rate of addition of the halogenating agent are also critical parameters to control. For example, in the bromination of acetophenone with bromine and aluminum chloride, the reaction is typically cooled in an ice bath to manage the exothermic reaction. orgsyn.org

A study on the synthesis of acetophenoximes from acetophenone highlights the importance of catalyst selection and reaction conditions for achieving high conversion rates. researchgate.net Similarly, the industrial synthesis of acetophenone via the oxidation of ethylbenzene (B125841) requires careful control of temperature (110 °C to 150 °C) to maximize selectivity and minimize the formation of by-products. google.comnih.gov

Table 2: Optimization Parameters for Acetophenone Synthesis

| Reaction Step | Parameter | Optimized Condition | Expected Outcome |

| Aromatic Bromination | Temperature | 10-50 °C | Controlled reaction rate, improved selectivity. google.com |

| Aromatic Bromination | Solvent | Methanol | Influences site of bromination (ring vs. side-chain). zenodo.org |

| α-Halogenation | pH | Acidic | Favors mono-halogenation. libretexts.orgopenstax.orgwikipedia.org |

| Ethylbenzene Oxidation | Temperature | 110-150 °C | Maximizes acetophenone selectivity. google.comnih.gov |

Post-Synthesis Purification Techniques for Halogenated Acetophenones

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. Common purification techniques for halogenated acetophenones include recrystallization, distillation, and chromatography.

Recrystallization is a widely used method for purifying solid compounds. google.com The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.

Distillation is effective for purifying liquid compounds or solids with relatively low melting points. orgsyn.org Fractional distillation, which utilizes a column with multiple theoretical plates, is particularly useful for separating compounds with close boiling points. google.com Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can also be employed for difficult separations. google.com

Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) passes through. chemicalbook.com This method is highly effective for separating complex mixtures and isolating pure compounds.

Following purification, the identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. google.comacs.orgsigmaaldrich.com

Recrystallization Methods

Recrystallization is a widely employed technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For halogenated acetophenones, a range of solvent systems has been proven effective.

Research on analogous compounds provides insight into suitable recrystallization conditions. For instance, a related isomer, 3'-Bromo-4'-fluoroacetophenone, can be purified effectively by recrystallization from an ethanol (B145695)/water mixture (4:1), which yields colorless crystals of high purity (>99%). The process often involves slow cooling to maximize the formation of pure crystals and minimize the inclusion of impurities. Another structural analog, p-bromophenacyl bromide, is effectively recrystallized from 95% ethyl alcohol. orgsyn.org The crude product can be washed with a 50% aqueous ethanol solution to remove colored impurities before the final recrystallization step. orgsyn.org For 2-Bromo-4'-fluoroacetophenone, a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:1) has been utilized for purification via recrystallization.

The selection of an appropriate solvent is paramount and often determined empirically. Common solvents for the recrystallization of acetophenone derivatives include ethanol, methanol, and mixtures such as ethanol/water or hexane/ethyl acetate.

Table 1: Recrystallization Methods for Analogous Haloacetophenones

| Compound | Solvent System | Observations |

| 3'-Bromo-4'-fluoroacetophenone | Ethanol/Water (4:1) | Yields colorless crystals with >99% purity. |

| p-Bromophenacyl bromide | 95% Ethyl Alcohol | Crude product washed with 50% ethyl alcohol. orgsyn.org |

| 2-Bromo-4'-fluoroacetophenone | Hexane/Ethyl Acetate (3:1) | Used to isolate the stable polymorph. |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of complex mixtures and are particularly useful when recrystallization alone is insufficient to achieve the desired level of purity. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

For the purification of bromo- and fluoro-substituted acetophenones, column chromatography using silica gel as the stationary phase is a standard and effective method. The choice of the mobile phase, typically a mixture of non-polar and polar solvents, is crucial for achieving good separation. For example, the purification of a crude residue of 2-Bromo-4'-fluoroacetophenone is achieved using column chromatography over silica gel. Similarly, a more complex analog, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, is purified by column chromatography after extraction with ethyl acetate. google.com The polarity of the eluent is often adjusted by varying the ratio of solvents like hexane and ethyl acetate to effectively separate the target compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating components of a mixture with high resolution. For compounds like acetophenone derivatives, reverse-phase HPLC (RP-HPLC) is frequently used. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile/water.

The separation of positional isomers of haloacetophenones can be particularly challenging. Specialized columns, such as those with phenyl or polar-embedded stationary phases, can offer different selectivity compared to standard C18 columns and may be required to resolve closely related isomers. The conditions, including the specific column, mobile phase composition, and flow rate, must be optimized to achieve baseline separation of the desired product from its impurities.

Table 2: Chromatographic Separation Techniques for Analogous Haloacetophenones

| Compound | Technique | Stationary Phase | Mobile Phase/Eluent |

| 2-Bromo-4'-fluoroacetophenone | Column Chromatography | Silica Gel | Not specified in detail, but typically hexane/ethyl acetate mixtures are used. |

| 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone | Column Chromatography | Silica Gel | Not specified in detail, post-extraction with ethyl acetate. google.com |

| General Acetophenone Derivatives | HPLC | C18, Phenyl, or Polar-Embedded Phases | Typically Methanol/Water or Acetonitrile/Water mixtures. |

Compound Index

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 2 Fluorophenyl Acetophenone

Carbonyl Group Transformations: Reduction and Oxidation Pathways

The ketone carbonyl group is a central site of reactivity in 4'-Bromo-2-(2-fluorophenyl)acetophenone, readily undergoing both reduction and oxidation.

Reduction Pathways: The carbonyl group can be reduced to a secondary alcohol, forming 1-(4-bromophenyl)-2-(2-fluorophenyl)ethanol. This transformation introduces a new chiral center into the molecule. The reduction can be achieved using various reducing agents. wikipedia.org Common stoichiometric reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. wikipedia.org

Given the prochiral nature of the ketone, enantioselective reduction is a key strategy for producing chiral, non-racemic alcohols. wikipedia.org This can be accomplished using chiral reducing agents or through catalytic methods. wikipedia.org Catalytic asymmetric reduction methods often employ transition metal catalysts with chiral ligands and use reductants like hydrogen gas (H₂) or isopropanol. wikipedia.org Biocatalytic reduction using isolated NADPH-dependent ketoreductases also offers a highly efficient route to optically pure keto alcohols. nih.gov The stereochemical outcome (syn- or anti-isomeric alcohols) can sometimes be controlled by the choice of reagent and reaction conditions. pleiades.online

Oxidation Pathways: The ketone can be oxidized to an ester through the Baeyer-Villiger oxidation reaction, which involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl. ucla.eduwikipedia.org This reaction is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge during the rearrangement migrates preferentially. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the migration could involve either the 4-bromophenyl group or the (2-fluorophenyl)methyl group. Theoretical studies on substituted acetophenones show that electron-donating substituents on the aryl group can have a pronounced effect on the migration step. researchgate.nettru.ca

Electrophilic Aromatic Substitution on Phenyl Moieties in Substituted Acetophenones

Both the 4-bromophenyl ring and the 2-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The position of the incoming electrophile is directed by the substituents already present on the ring. chemistrytalk.org The mechanism involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

On the 4'-Bromophenyl Ring: This ring contains two substituents: the bromo group at the 4'-position and the [2-(2-fluorophenyl)acetyl] group at the 1'-position.

Bromo Group: Halogens are weakly deactivating yet are ortho, para-directors due to a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. libretexts.orgorganicchemistrytutor.com

Acyl Group: The ketone group is a moderately deactivating group and a meta-director. organicchemistrytutor.comlibretexts.org It deactivates the ring by withdrawing electron density through both inductive and resonance effects. libretexts.org

On the 2-Fluorophenyl Ring: This ring contains a fluorine atom at the 2-position and an acetyl-aryl group at the 1-position.

Fluoro Group: Like bromine, fluorine is a weakly deactivating, ortho, para-director. libretexts.org

Alkyl-type Group: The rest of the molecule attached to this ring acts as a bulky, weakly activating, ortho, para-directing group. libretexts.org

Here, both groups direct towards the ortho and para positions. The fluorine directs to positions 3 and 5 (para to fluorine is the attachment point of the rest of the molecule). The alkyl-type group directs to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at position 3 or 5 of the 2-fluorophenyl ring.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Ring Reactivity | Directing Effect |

| -Br, -F | Halogen | Deactivating libretexts.org | ortho, para libretexts.org |

| -C(=O)R | Acyl | Deactivating libretexts.org | meta libretexts.org |

| -R | Alkyl | Activating | ortho, para |

Influence of Halogen Substituents (Bromine and Fluorine) on Reaction Pathways and Selectivity

The bromine and fluorine atoms in this compound exert significant influence on the molecule's reactivity through inductive and resonance effects. numberanalytics.com

Influence on Nucleophilic Aromatic Substitution: In SNAr reactions, halogens influence reactivity in two ways. Their electron-withdrawing inductive effect activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. stackexchange.com Their ability to act as a leaving group is also critical. Contrary to SN2 reactions, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine, the most electronegative element. stackexchange.com Therefore, while the bromine atom in the title compound is the designated leaving group, a similar structure with fluorine at the 4'-position would be even more reactive towards nucleophilic substitution. wikipedia.org A fluorine atom located ortho or meta to the reaction site can also influence the reaction rate through its strong inductive effect. researchgate.net

Influence on Electrophilic Aromatic Substitution: In EAS, both fluorine and bromine are deactivating groups, meaning they make the aromatic ring less reactive than benzene (B151609). libretexts.org This is due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org However, the resonance effect, which donates electron density to the ortho and para positions, is responsible for their ortho, para-directing nature. organicchemistrytutor.com This donation helps stabilize the cationic intermediate when attack occurs at these positions.

Influence on Carbonyl Reactivity: Halogenation on the aromatic ring can influence the electrophilicity of the carbonyl carbon. numberanalytics.com The electron-withdrawing nature of both bromine and fluorine increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted acetophenone (B1666503). libretexts.orgmasterorganicchemistry.com Studies on α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive towards reduction than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This counterintuitive result is attributed to conformational effects; the most reactive conformations for nucleophilic attack may be energetically disfavored in α-fluoro ketones. beilstein-journals.org

Investigations into Stereoselective and Regioselective Transformations of Related Acetophenones

Stereoselectivity: Stereoselectivity is particularly relevant in the transformation of the carbonyl group of this compound, as its reduction creates a chiral center.

Stereoselective Reduction: The synthesis of a single enantiomer of the resulting alcohol, 1-(4-bromophenyl)-2-(2-fluorophenyl)ethanol, requires stereoselective methods. Asymmetric reduction of ketones is a well-established field. wikipedia.org Biocatalytic reductions using enzymes like ketoreductases are known to produce optically pure alcohols with high efficiency. nih.gov Chemical methods, such as those using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands (e.g., BINAP), also provide high enantioselectivity. wikipedia.org The stereochemical outcome of reductions of similar β-keto esters and α-allyl ketones has been shown to be highly dependent on the choice of the reducing agent (e.g., sodium borohydride vs. L-selectride), leading to different diastereomers. pleiades.online

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at one position over another. rsc.org This is a key consideration for both nucleophilic and electrophilic substitution on the two different aromatic rings.

Nucleophilic Substitution: In SNAr, the regioselectivity is straightforward: the nucleophile replaces the leaving group. Thus, reaction occurs at the C-4' position.

Baeyer-Villiger Oxidation: This reaction also exhibits regioselectivity based on migratory aptitude. For unsymmetrical ketones like acetophenones, the aryl group typically migrates in preference to a methyl group. tru.ca In the case of the title compound, a deoxybenzoin (B349326) derivative, the competition is between the migration of the 4-bromophenyl group and the (2-fluorophenyl)methyl group. The relative electronic properties of these two groups would determine the regiochemical outcome of the oxidation. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. For 4'-Bromo-2-(2-fluorophenyl)acetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) protons (CH₂) alpha to the carbonyl group would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the adjacent electron-withdrawing carbonyl group and the 2-fluorophenyl ring. The aromatic region would be complex, showing signals for the protons on both the 4-bromophenyl and the 2-fluorophenyl rings. The protons on the 4-bromophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2-fluorophenyl group would display more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -COCH₂- |

| ~7.1-7.4 | m | 4H | Protons on 2-fluorophenyl ring |

| ~7.6 | d | 2H | Protons ortho to carbonyl on bromophenyl ring |

| ~7.8 | d | 2H | Protons meta to carbonyl on bromophenyl ring |

Carbon (¹³C) NMR Analysis and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around 195 ppm. The methylene carbon (-CH₂-) signal will appear in the aliphatic region. The aromatic region will contain multiple signals for the carbons of the two phenyl rings. The carbon atoms attached to the bromine and fluorine atoms will show shifts influenced by the electronegativity of these halogens. The carbon of the 2-fluorophenyl ring that is bonded to fluorine will exhibit a large coupling constant (¹JCF).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~45 | -COCH₂- |

| ~115 (d, ¹JCF ≈ 250 Hz) | C-F on fluorophenyl ring |

| ~124-135 | Aromatic carbons |

| ~160 (d, ²JCF ≈ 25 Hz) | C-C-F on fluorophenyl ring |

| ~195 | C=O |

Fluorine (¹⁹F) NMR and Through-Space Spin-Spin Couplings for Conformational Insights

¹⁹F NMR is a powerful tool for studying fluorinated compounds. In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ucsb.edu

A particularly interesting aspect is the potential for through-space spin-spin coupling between the fluorine atom and the nearby methylene protons (⁵JHF). acs.orgacs.org This type of coupling occurs when the atoms are in close spatial proximity, regardless of the number of bonds separating them. acs.org The observation and magnitude of such a coupling constant can provide valuable insights into the preferred conformation of the molecule in solution, specifically the orientation of the 2-fluorophenyl ring relative to the acetophenone (B1666503) backbone. acs.org Studies on similar 2'-fluoro-substituted acetophenone derivatives have shown that s-trans conformers are often preferred, a preference that can be confirmed by these through-space couplings. acs.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing in the range of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the aromatic rings, and C-Br and C-F stretching vibrations.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2900-2800 | Aliphatic C-H Stretch |

| ~1685 | Carbonyl (C=O) Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250-1150 | C-F Stretch |

| ~600-500 | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity.

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of characteristic fragment ions such as the 4-bromobenzoyl cation and the 2-fluorobenzyl cation.

Predicted Key Fragments in the Mass Spectrum

| m/z | Fragment Ion |

| 294/296 | [C₁₄H₁₀BrFO]⁺ (Molecular Ion) |

| 183/185 | [BrC₆H₄CO]⁺ |

| 109 | [FC₆H₄CH₂]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously establish the solid-state conformation, including the planarity of the aromatic rings and the orientation of the substituents. acs.org Furthermore, it would reveal details about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 2 Fluorophenyl Acetophenone

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure Analysis

DFT calculations are a cornerstone of computational chemistry for analyzing the electronic properties of molecules. For a compound like 4'-Bromo-2-(2-fluorophenyl)acetophenone, a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) would typically be used to model its electronic landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For related compounds like (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations have determined a HOMO-LUMO energy gap of 4.12 eV, suggesting significant stability. tcichemicals.com A similar analysis for this compound would provide valuable data on its kinetic stability and electronic excitation properties, but such specific calculations are not available.

Determination of Ionization Potentials and Electron Affinities

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that can be derived from HOMO and LUMO energies, respectively, via Koopmans' theorem. IP represents the energy required to remove an electron, while EA is the energy released upon gaining an electron. These values are critical for understanding the compound's behavior in redox reactions and its potential use in electronic materials. Studies on other halogenated acetophenones have utilized DFT to calculate these parameters, but specific values for this compound are absent from the literature. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule and predicting its reactive sites. tcichemicals.com The MEP map uses a color scale to indicate electron-rich areas (typically red, indicating nucleophilic sites) and electron-poor areas (typically blue, indicating electrophilic sites). tcichemicals.comnih.gov For this compound, an MEP map would identify the electronegative oxygen of the carbonyl group as a likely site for nucleophilic attack and regions of positive potential as sites susceptible to electrophilic interaction. tcichemicals.com Without specific DFT calculations, a precise map and reactivity prediction for this molecule cannot be constructed.

Conformational Analysis and Energetic Stabilities

The three-dimensional shape of a molecule is critical to its function and properties. Conformational analysis investigates the different spatial arrangements of atoms (conformers) and their relative energies.

Impact of Halogen Substituents on Conformational Preferences

The presence of bromine and fluorine atoms, along with two phenyl rings, introduces significant steric and electronic effects that dictate the conformational preferences of this compound. Halogen atoms influence molecular conformation through a combination of their size (steric hindrance) and electronegativity (dipole-dipole interactions). nih.gov Studies on other ortho-substituted acetophenones show that such substitutions can tilt the ketone plane relative to the aromatic ring. nih.gov In the case of 2'-fluoro-substituted acetophenones, a strong preference for the s-trans conformer is observed, where the fluorine and carbonyl oxygen are anti-periplanar, likely due to the repulsion between the two polar atoms. rsc.org A detailed conformational scan of the rotatable bonds in this compound would be necessary to determine its most stable conformer(s), but this has not been reported.

Solvent Effects on Conformational Equilibrium

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. nih.gov Polar solvents tend to stabilize more polar conformers. For 2'-fluoro-substituted acetophenone (B1666503) derivatives, it has been shown that the through-space spin-spin coupling constants, which are related to conformation, correlate linearly with the dielectric constant of the solvent. rsc.org Similarly, studies on 1-(4-bromophenyl)-2-fluoroethanol show that the relative energies of its rotamers are highly dependent on solvent polarity. rsc.org Investigating this compound in various solvents using a polarizable continuum model (PCM) in DFT calculations would reveal how its conformational balance shifts with environmental polarity. nih.gov However, such a specific study is not available.

Theoretical Studies on Thermodynamic and Kinetic Parameters of Reactions

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public domain, computational chemistry provides a powerful avenue to predict these properties. Theoretical studies, typically employing methods like Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining transition state energies, and calculating thermodynamic parameters.

For a compound like this compound, theoretical investigations would likely focus on reactions such as nucleophilic addition to the carbonyl group, enolate formation, and substitution reactions. Computational models can calculate key parameters that govern the feasibility and rate of these transformations.

Key Thermodynamic and Kinetic Parameters Investigated Computationally:

| Parameter | Description | Typical Computational Method | Significance for this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Transition State Theory calculations using DFT. | Determines the kinetic feasibility of reactions at the carbonyl carbon or other reactive sites. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Calculated from the electronic energies of reactants and products. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The maximum reversible work that may be performed by a thermodynamic system. | Calculated from enthalpy, entropy, and temperature. | Determines the spontaneity of a reaction under given conditions. |

| Rate Constants (k) | A coefficient of proportionality relating the rate of a chemical reaction to the concentration of reactants. | Derived from transition state theory using the calculated activation energy. | Quantifies the speed of reactions, such as its synthesis or degradation pathways. |

These theoretical calculations provide invaluable insights into the chemical behavior of this compound, guiding synthetic strategies and helping to understand its stability and reactivity profile.

Quantitative Structure-Activity Relationships (QSAR) and Substituent Effects (Hammett Constants) on Reactivity and Basicity

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and materials science for predicting the biological activity or chemical reactivity of compounds based on their molecular structure. For substituted aromatic compounds like this compound, the Hammett equation is a fundamental QSAR tool used to quantify the electronic influence of substituents on a reaction center.

The Hammett equation is given by: log(k/k₀) = ρσ

Here, 'k' is the rate constant for the substituted compound, 'k₀' is the rate constant for the unsubstituted parent compound, 'ρ' (rho) is a reaction constant that depends on the nature of the reaction, and 'σ' (sigma) is the substituent constant that depends only on the specific substituent and its position (meta or para).

The substituents in this compound—the bromo group at the 4'-position and the 2-fluorophenyl group at the 2-position—significantly modulate the electronic properties of the molecule.

2-(2-fluorophenyl) Substituent: The fluorine atom on the second phenyl ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the adjacent carbonyl group.

Expected Substituent Effects on Reactivity and Basicity:

| Substituent | Position | Electronic Effect | Hammett Constant (σ) Type | Predicted Impact on Carbonyl Group | Predicted Impact on α-Proton Acidity |

| Bromo | 4' (para) | Inductive (-I) > Resonance (+R) | Positive (σp ≈ +0.23) | Increases electrophilicity | Increases acidity |

| Fluoro | 2'' (ortho on the 2-phenyl group) | Strong Inductive (-I) | Positive (σo) | Indirectly increases electrophilicity through space and inductive effects | Minor influence compared to the direct effect of the carbonyl group |

Investigations into Intermolecular Interactions, Including Hydrogen Bonding and Stacking Interactions

The three-dimensional arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, the key interactions expected to dictate its crystal packing and influence its physical properties are hydrogen bonding and π-π stacking. mdpi.comrsc.org

Hydrogen Bonding: The most significant hydrogen bond acceptor in the molecule is the oxygen atom of the carbonyl group. It can form hydrogen bonds with suitable donor groups from neighboring molecules or solvents. While the molecule itself lacks strong classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic or methyl protons are possible and often play a role in stabilizing crystal structures. mdpi.com

Stacking Interactions: The presence of two aromatic rings (the 4-bromophenyl and the 2-fluorophenyl moieties) makes π-π stacking interactions a dominant feature of its solid-state architecture. mdpi.comresearchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings. The geometry of these stacks (e.g., face-to-face, offset) is influenced by the electronic nature of the substituents. nih.govmostwiedzy.pl The halogen atoms can also participate in halogen bonding (C-Br···O or C-F···π interactions), further directing the molecular self-assembly. mdpi.com

Computational studies on similar halogenated acetophenones have shown that there can be a competition between hydrogen-bond-dominated and stacking-dominated structures, with the final arrangement depending on a subtle energy balance. mdpi.com The presence of fluorine, in particular, can enhance stacking interactions. mdpi.com

Summary of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | C-H (Aromatic/Methyl) | O (Carbonyl) | Weak interactions that contribute to the overall stability of the crystal lattice. |

| π-π Stacking | π-system of one aromatic ring | π-system of another aromatic ring | Attraction between the electron clouds of the phenyl rings, leading to stacked arrangements. |

| Halogen Bonding | Br or F atom | O (Carbonyl) or π-system | Non-covalent interaction involving the electrophilic region of the halogen atom. |

| Dipole-Dipole Interactions | Carbonyl group (C=O) | Carbonyl group of a neighboring molecule | Electrostatic attraction between the permanent dipoles of the polar carbonyl groups. |

Understanding these intermolecular forces is crucial for predicting the crystal structure, solubility, melting point, and ultimately, the bioavailability of the compound.

Research Applications and Emerging Potentials of 4 Bromo 2 2 Fluorophenyl Acetophenone Derivatives

Role as Versatile Intermediates and Building Blocks in Advanced Organic Synthesis

Bromo-fluoro-acetophenone derivatives are recognized as highly versatile intermediates in synthetic organic chemistry. The presence of bromine and fluorine atoms on the aromatic ring, along with the ketone group, provides multiple reactive sites for constructing complex molecular structures. chemimpex.com These compounds are frequently employed as foundational materials for developing pharmaceuticals, agrochemicals, and other specialized chemicals. chemimpex.com

The unique chemical attributes of bromo-fluoro-acetophenone isomers make them ideal for building complex molecules. The bromine atom, for instance, can act as an effective leaving group in nucleophilic substitution reactions, while the electronegativity of the fluorine atom influences the molecule's electronic properties and reactivity pathways. innospk.com This makes them valuable building blocks for intricate chemical structures. innospk.com

One such derivative, 2'-Bromo-4'-fluoroacetophenone, serves as a key intermediate in the synthesis of notable pharmaceuticals. innospk.com It is instrumental in the production of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen and the cancer treatment medication Binimetinib, a MEK1/2 inhibitor. innospk.com Another isomer, 3'-Bromo-4'-fluoroacetophenone, is pivotal in synthesizing chalcones, which are precursors to compounds with anti-inflammatory, antimicrobial, and anticancer properties.

Bromo-fluoro-acetophenone derivatives are widely used as precursors for synthesizing a variety of heterocyclic compounds. ossila.com The reaction of these acetophenones with different reagents allows for the construction of diverse ring systems.

For example, 2-Bromo-3′-fluoroacetophenone is a popular starting material for creating heterocycles like pyrazines and thiazoles. ossila.com Thiazole derivatives are synthesized through its reaction with thiourea. ossila.com Similarly, 2-Bromo-4'-fluoroacetophenone is utilized to synthesize heterocycles such as thiazolo[3,2-b] innospk.comnih.govtriazoles. The reaction of ω-bromo-(4-methyl-acetophenone) with cyanoacetylhydrazine can lead to the formation of 1,3,4-oxadiazine derivatives. mdpi.com

Explorations in Medicinal Chemistry Research

The scaffold of bromo-fluoro-acetophenone is a subject of significant exploration in medicinal chemistry due to the potential biological activities of its derivatives. These investigations often focus on their interactions with biological macromolecules like enzymes and proteins.

Derivatives of acetophenone (B1666503) have been identified as effective inhibitors of several metabolic enzymes. A study demonstrated that a series of acetophenone derivatives exhibited inhibitory activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The inhibitory constants (Ki) for these derivatives were determined to be in the micromolar range, indicating potent inhibition. nih.gov Thiazolyl derivatives synthesized from 2-Bromo-3′-fluoroacetophenone have been investigated as potential inhibitors of glutathione (B108866) S-transferase Omega 1. ossila.com

Table 1: Enzyme Inhibition Data for Acetophenone Derivatives nih.gov

| Enzyme | Ki Values (µM) | IC50 Values (µM) |

| α-Glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - |

| Carbonic Anhydrase I (hCA I) | 555.76 ± 56.07 to 1043.66 ± 98.78 | - |

| Carbonic Anhydrase II (hCA II) | 598.63 ± 90.04 to 945.76 ± 74.50 | - |

| Acetylcholinesterase (AChE) | 71.34 ± 11.25 to 143.75 ± 31.27 | - |

| Tyrosinase | - | 73.65 to 101.13 |

To understand the basis of their biological activity, molecular docking studies have been performed to investigate the interactions between acetophenone derivatives and their target enzymes. nih.gov These computational studies help to correlate the observed biological activities with the binding modes of the molecules within the active sites of the proteins. nih.gov

Research has examined the interactions of these inhibitor molecules with the crystal structures of several human enzymes, providing insights into the specific binding orientations and intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern the protein-ligand recognition process. nih.gov

Table 2: Proteins Studied in Docking Simulations with Acetophenone Derivatives nih.gov

| Target Protein | PDB ID |

| Human α-Galactosidase | 1R47 |

| Human Carbonic Anhydrase I | 3LXE |

| Human Acetylcholinesterase | 4M0E |

| Human Carbonic Anhydrase II | 5AML |

| Human Tyrosinase | 5M8Q |

Development and Applications in Agrochemical Research

The versatility of bromo-fluoro-acetophenone derivatives extends to the field of agrochemical research, where they serve as important intermediates for pesticides. innospk.com Their chemical structure can be modified to produce active ingredients for crop protection. chemicalbook.com

Specifically, 2'-Bromo-4'-fluoroacetophenone is instrumental in developing intermediates for pyrethroid insecticides, such as cyhalothrin (B162358) and fluthrin. innospk.com These synthetic insecticides are known for their potent pest control capabilities, reduced toxicity to mammals, and rapid degradation in the environment, contributing to more sustainable agricultural practices. innospk.com The utility of these acetophenone derivatives as building blocks for agrochemicals highlights their importance in this industrial sector. chemimpex.com

Biocatalytic Transformations and Stereopreference Studies of Halogenated Acetophenones

The biocatalytic reduction of prochiral ketones, including halogenated acetophenones, represents a green and efficient pathway to obtaining enantiopure chiral alcohols, which are valuable building blocks in the pharmaceutical and chemical industries. nih.gov This approach often utilizes whole-cell biocatalysts or isolated enzymes to achieve high conversion rates and stereoselectivity under mild reaction conditions.

Research into the biocatalytic transformation of acetophenone derivatives has revealed that various microorganisms and plant-based systems can effectively catalyze the reduction of the ketone group. researchgate.net For instance, the bioreduction of various substituted acetophenones has been successfully carried out using carrot roots (Daucus carota). nih.gov Studies have shown that for bromo-substituted acetophenones, the addition of a surfactant like Tween® 20 can significantly improve the reaction yield, increasing it from 13-40% to 43-88%, while maintaining high enantiomeric excess (e.e.). nih.gov

The stereochemical outcome of these bioreductions is highly dependent on the choice of biocatalyst. This stereopreference is a critical aspect of biocatalysis, as it determines whether the resulting alcohol is the (R)- or (S)-enantiomer. For example, in the reduction of 4-bromoacetophenone, different microorganisms exhibit opposite stereoselectivities. researchgate.net The yeast Rhodotorula rubra produces the (S)-alcohol with 97.6% conversion and 98.8% e.e., adhering to Prelog's rule. researchgate.net Conversely, Geotrichum candidum yields the anti-Prelog (R)-alcohol with 98.9% conversion and over 99% e.e. researchgate.net Similarly, whole cells of the fungus Aspergillus niger have been identified as effective biocatalysts for the enantioselective reduction of acetophenones, achieving up to 99% e.e. under optimized conditions. researchgate.net The factors influencing the activity and enantioselectivity of these enzymatic reductions include the electronic and steric properties of the substituents on the acetophenone ring. rsc.org

The table below summarizes the biocatalytic reduction of a model substrate, 4-bromoacetophenone, highlighting the stereopreference of different biocatalysts.

| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Rhodotorula rubra | 4-Bromoacetophenone | (S)-4-Bromophenylethanol | 97.6 | 98.8 |

| Geotrichum candidum | 4-Bromoacetophenone | (R)-4-Bromophenylethanol | 98.9 | >99 |

| Aspergillus niger EBK-9 | Substituted Acetophenones | Optically Active Alcohols | High | up to 99 |

| Daucus carota (carrot root) | Bromo-substituted acetophenones | Optically Enriched Alcohols | 43-88 (with Tween® 20) | High |

Data compiled from studies on the bioreduction of substituted acetophenones. nih.govresearchgate.net

Design and Synthesis of Bioactive Analogs for Structure-Activity Relationship (SAR) Elucidation

The core structure of 4'-Bromo-2-(2-fluorophenyl)acetophenone serves as a scaffold for the design and synthesis of novel bioactive analogs aimed at elucidating Structure-Activity Relationships (SAR). SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a parent compound influence its biological activity. This knowledge guides the development of more potent and selective therapeutic agents.

The synthesis of analogs often involves modifying the substituents on the phenyl rings or altering the linker between them. For compounds containing a 2'-fluoro-substituted acetophenone moiety, conformational properties play a significant role in their biological interactions. acs.org Studies using NMR spectroscopy and DFT calculations have revealed that such compounds preferentially adopt an s-trans conformation. acs.org This conformational preference is crucial for designing new drug candidates, as it dictates how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. acs.org For example, the structural insights from fluorinated indazoles, which are related structures, were correlated with a 60-fold increase in inhibitory potency against coagulation factor Xa, a critical enzyme in the blood clotting cascade. acs.org

In a representative SAR study of related compounds, a series of analogs based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) scaffold were synthesized and evaluated as inhibitors of human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org The study systematically explored how changes to different parts of the molecule affected its inhibitory activity on ENT1 and ENT2.

Key findings from this type of SAR study include:

Replacement of Aromatic Systems: Changing a naphthalene (B1677914) moiety to a benzene (B151609) ring was found to abolish the inhibitory effect on ENT1, suggesting the larger aromatic system is crucial for binding. frontiersin.org

Positional Isomerism and Substitution: The introduction of substituents at the meta or para positions of the benzene ring could restore the lost activity, indicating that these groups may facilitate binding to the target. frontiersin.org

These systematic modifications allow researchers to map the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal biological activity. The data gathered from such studies are often expressed as IC₅₀ values, which represent the concentration of an inhibitor required to reduce a biological response by 50%. By comparing the IC₅₀ values of different analogs, a clear relationship between chemical structure and inhibitory potency can be established.

The table below illustrates hypothetical data from an SAR study on ENT1 inhibitors, demonstrating how structural changes can impact inhibitory concentration.

| Compound Analog | Modification from Parent Structure | Target | IC₅₀ (µM) |

| Parent Compound | N/A | ENT1 | 5.2 |

| Analog 1a | Naphthalene replaced with unsubstituted Benzene | ENT1 | > 100 |

| Analog 1b | Naphthalene replaced with meta-substituted Benzene | ENT1 | 8.7 |

| Analog 1c | Naphthalene replaced with para-substituted Benzene | ENT1 | 6.1 |

This table is illustrative of SAR study data, based on findings for related compound series. frontiersin.org

Through the iterative process of designing, synthesizing, and testing new analogs of this compound, researchers can develop a comprehensive understanding of its SAR, paving the way for the creation of new molecules with tailored biological functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-2-(2-fluorophenyl)acetophenone, and how can reaction efficiency be optimized?

- Methodology : A Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives is commonly employed. For example, bromination at the 4'-position can be achieved using bromine in acetic acid, while fluorination at the 2-phenyl position may require directed ortho-metalation followed by electrophilic fluorination . Optimize reaction conditions (e.g., temperature, catalyst loading) via kinetic studies or design of experiments (DoE) to maximize yield and minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at 4', fluorine at 2-phenyl) via chemical shifts and coupling constants.

- HRMS : Verify molecular formula (C14H9BrFO).

- FT-IR : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and aryl-halogen bonds.

- HPLC/GC-MS : Assess purity (>95% recommended for research use) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity from bromine/fluorine substituents.

- Store at 0–6°C in airtight containers to prevent degradation.

- Avoid mixing with incompatible reagents (e.g., strong oxidizers) without risk assessment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane).

- Analyze bond lengths/angles to confirm regioselectivity of substituents.

- Compare experimental data with DFT-optimized geometries to validate structural accuracy .

Q. What computational models predict the solubility of this compound in supercritical CO2 for extraction applications?

- Methodology : Apply density-based models (e.g., Chrastil: ) or equations of state (e.g., Peng-Robinson with Stryjek-Vera mixing rules). Validate against experimental solubility measurements at varying temperatures (313–343 K) and pressures (10–28 MPa) .

Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Perform Hammett analysis to quantify substituent effects on reaction rates.

- Use DFT calculations (e.g., Gaussian, ORCA) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO).

- Compare catalytic efficiency in Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Q. What strategies mitigate conflicting spectral data during structural elucidation?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.